7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core fused with a pyrazole ring. The hydroxymethyl (-CH2OH) substituent at position 7 and the carboxylic acid (-COOH) group at position 3 are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-2-1-3-8-7(9(13)14)4-10-11(6)8/h1-4,12H,5H2,(H,13,14) |
InChI Key |
KNWJJSZANXMLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method includes the use of 2-acetylpyridine and acetylpyrazine, which are transformed with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Hydrolysis of the ester group and subsequent amidation with primary and secondary aliphatic amines furnish the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 7-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The substituent at position 7 significantly influences solubility, pharmacokinetics, and target interactions.
Hydroxymethyl vs. Methoxy Groups
- 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CID 67813270):
Hydroxymethyl vs. Methyl/Amino Groups
- 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1016505-59-1): Pyrimidine core (vs. pyridine) alters electronic properties.
- 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 84048412): Amino (-NH2) group increases hydrogen bonding but may reduce metabolic stability due to oxidation susceptibility .
Functional Group Variations at Position 3
The carboxylic acid at position 3 is a key site for derivatization:
Carboxylic Acid vs. Esters/Amides
- Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1):
- Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives :
Core Heterocycle Variations (Pyridine vs. Pyrimidine)
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives :
- Pyrimidine cores (e.g., 7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) exhibit distinct electronic profiles due to additional nitrogen atoms, influencing kinase inhibition (e.g., EphB3, VEGFR2) .
- Tumor uptake studies show pyrimidine derivatives with polar substituents (e.g., hydroxymethyl) have improved clearance rates compared to pyridine analogs .
Key Research Findings
- Polar Substituents: Hydroxymethyl and amino groups enhance tumor targeting and solubility compared to non-polar groups (e.g., methyl) .
- Core Flexibility : Pyridine derivatives are more common in antimicrobial studies, while pyrimidine analogs dominate kinase inhibitor research .
- Derivatization Potential: Carboxylic acid at position 3 allows modular synthesis of amides, esters, and salts for optimizing activity and ADME properties .
Biological Activity
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1371567-20-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxic effects, and other pharmacological implications.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core with a hydroxymethyl group and a carboxylic acid substituent.
Anti-inflammatory Activity
Research indicates that derivatives of the pyrazolo[1,5-a]pyridine scaffold exhibit notable anti-inflammatory effects. A study on related compounds demonstrated that certain derivatives were effective in inhibiting the NF-κB pathway, a crucial mediator of inflammation. For instance, compounds with similar structures showed IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers in cell-based assays .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| Compound 13i | 22 | Inhibits NF-κB pathway |
| Compound 16 | 13 | Inhibits NF-κB pathway |
Cytotoxic Effects
The cytotoxic potential of this compound has been explored through its effects on various cancer cell lines. Preliminary data suggests that it may possess selective cytotoxicity towards certain tumor types. For example, studies have shown that related compounds exhibit IC50 values below 75 nM against melanoma cells (A375), indicating strong anti-cancer activity .
Enzymatic Inhibition
Further investigations into the enzymatic inhibition capabilities of this compound reveal its potential as a kinase inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CHK1, a key regulator in cell cycle progression. This suggests that this compound may similarly engage in kinase inhibition pathways .
Study on Inflammation Models
In vivo studies have assessed the anti-inflammatory efficacy of related pyrazolo compounds in models of ulcerative colitis. The administration of specific derivatives at doses around 60 mg/kg demonstrated significant relief from symptoms with minimal side effects, highlighting the therapeutic potential of this chemical class in inflammatory diseases .
Cancer Cell Line Studies
A comparative study on various pyrazolo derivatives indicated that those with hydroxymethyl substitutions showed enhanced activity against multiple cancer cell lines, including A375 (melanoma), OE19 (esophageal adenocarcinoma), and HT1376 (bladder carcinoma). The lead compound exhibited an IC50 value of approximately 31 nM against A375 cells, showcasing its potential as a novel anticancer agent .
Q & A
Q. What established synthetic routes are available for 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid?
A four-step protocol starting from commercially available precursors (e.g., 2-acetylpyridine) involves condensation with dimethylformamide dimethylacetal, cyclization, hydrolysis, and functionalization. Key intermediates include pyrazolo[1,5-a]pyrimidine derivatives, which are further modified to introduce hydroxymethyl and carboxylic acid groups . Alternative methods use 5-aminopyrazole precursors coupled with enaminones in aqueous ethanol, followed by hydrolysis and coupling reactions to achieve the target structure .
Q. How can the hydroxymethyl and carboxylic acid groups be protected during synthesis?
Common protection strategies include:
- Hydroxymethyl group : Acetylation using acetic anhydride or silylation with tert-butyldimethylsilyl chloride.
- Carboxylic acid group : Esterification (e.g., ethyl ester formation via ethanol/H2SO4) or conversion to amides. These protections prevent undesired reactivity during subsequent steps, such as nucleophilic substitutions .
Q. What purification methods are effective for isolating this compound?
Recrystallization from polar aprotic solvents like DMF or ethanol/DMF mixtures is widely used. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) resolves impurities, particularly for intermediates with aromatic substituents .
Q. Which spectroscopic techniques confirm the structure of this compound?
- 1H/13C NMR : Key signals include a singlet for the hydroxymethyl proton (δ ~4.5–5.0 ppm) and a downfield-shifted carbonyl carbon (δ ~165–170 ppm) for the carboxylic acid .
- IR Spectroscopy : Stretching vibrations at ~1690–1700 cm⁻¹ (C=O) and ~3270 cm⁻¹ (O-H) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during functionalization at position 7?
- Temperature control : Lower temperatures (0–5°C) reduce undesired cyclization or oxidation of the hydroxymethyl group.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction homogeneity.
- Catalysts : Use of bis(pentafluorophenyl) carbonate (BPC) improves coupling efficiency for amide bond formation .
Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR frequencies, aiding in peak assignment.
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in studies of chlorinated analogs .
Q. How can the hydroxymethyl group be selectively functionalized without affecting the carboxylic acid moiety?
- Protection/deprotection : Temporarily convert the carboxylic acid to an ethyl ester, enabling hydroxymethyl reactions (e.g., oxidation to aldehyde or nucleophilic substitution).
- Mild reagents : Use of NaBH4 or DCC-mediated coupling avoids ester hydrolysis .
Q. What computational methods support the design of novel derivatives with enhanced properties?
- Molecular docking : Predict binding affinities for biological targets (e.g., kinase inhibitors).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with solubility or stability .
Q. How do electron-donating/withdrawing groups at position 5 influence reactivity?
Q. What advanced techniques analyze regiochemical outcomes in substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
